molecular formula C22H25NO3 B1359621 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone CAS No. 898761-29-0

3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone

Cat. No. B1359621
M. Wt: 351.4 g/mol
InChI Key: ZQHGJHYXDBQQSO-UHFFFAOYSA-N
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Description

The compound “3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone” is a complex organic molecule. It contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety, which is a type of spirocyclic compound, meaning it has two rings that share a single atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel piperidine compounds with low lipophilicity as σ1 receptor ligands were synthesized . Another study reported the synthesis of a 1,4-dioxa-8-azaspiro[4.5]decane derivative .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the spirocyclic moiety. The exact structure would depend on the specific substituents attached to the spirocyclic core .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The 1,4-dioxa-8-azaspiro[4.5]decane moiety could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the compound’s lipophilicity, solubility, and stability could vary based on the specific substituents present .

Scientific Research Applications

    Organic Synthesis

    • 1,4-Dioxa-8-azaspiro[4.5]decane is used in organic synthesis .
    • It is used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .

    Fungicides

    • Substituted 1,4-dioxa-8-azaspiro[4.5]decanes are useful as fungicides .

Future Directions

The future research directions for this compound could include further exploration of its potential as a σ1 receptor ligand, as well as investigation of its other potential biological activities .

properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-17-5-2-3-8-20(17)21(24)19-7-4-6-18(15-19)16-23-11-9-22(10-12-23)25-13-14-26-22/h2-8,15H,9-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHGJHYXDBQQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643293
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone

CAS RN

898761-29-0
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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